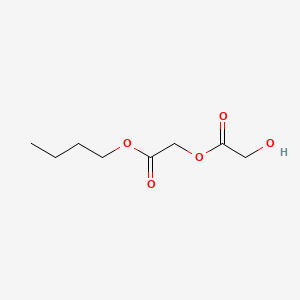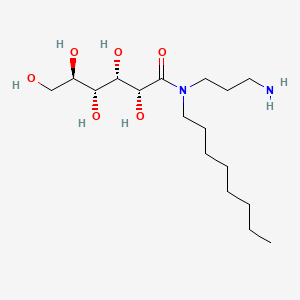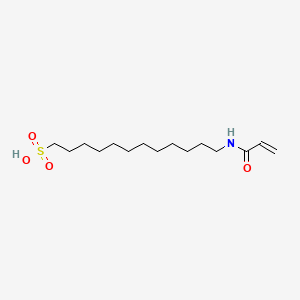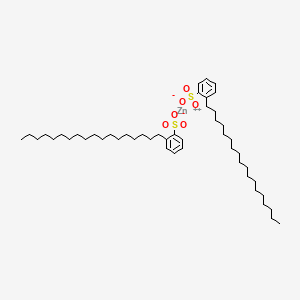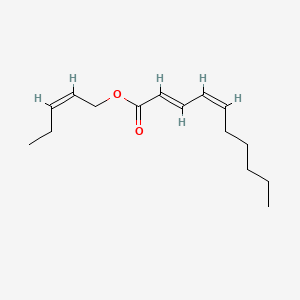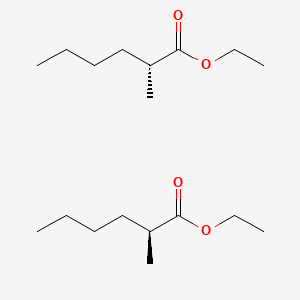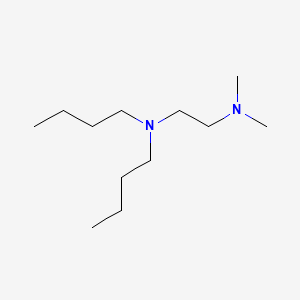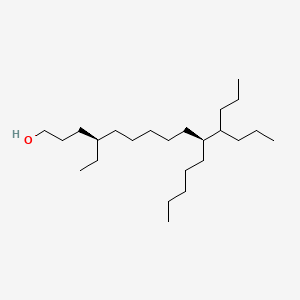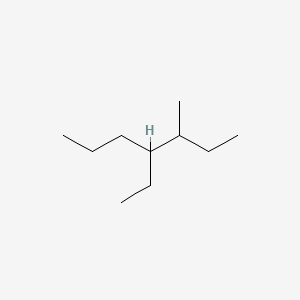
4-Ethyl-3-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves catalytic cracking and reforming of petroleum fractions. This process breaks down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures (500°C to 700°C) are common in these industrial methods .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Generally, alkanes are resistant to reduction due to their saturated nature.
Substitution: Halogenation using halogens (Cl2, Br2) under UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Aplicaciones Científicas De Investigación
4-Ethyl-3-methylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mecanismo De Acción
As an alkane, 4-Ethyl-3-methylheptane does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as acting as a solvent or a hydrophobic agent. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
- 3-Methyl-4-ethylheptane
- 4-(1-Methylethyl)octane
- 5-(1-Methylpropyl)decane
Comparison: 4-Ethyl-3-methylheptane is unique due to its specific branching pattern, which affects its physical properties like boiling point and solubility. Compared to its isomers, it may have slightly different reactivity and interactions in chemical processes .
Propiedades
Número CAS |
52896-89-6 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
4-ethyl-3-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(7-3)9(4)6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
BTGGSWBKRYMHQK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


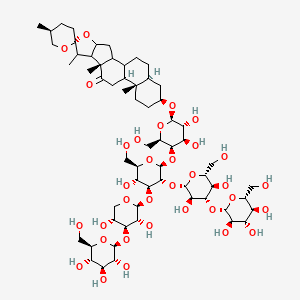
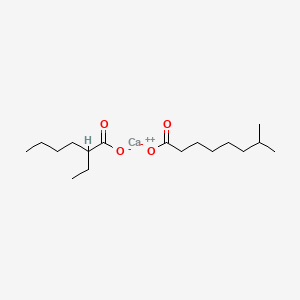
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
